(4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt
CAS No.: 85720-95-2
Cat. No.: VC17007822
Molecular Formula: C18H13NNa2O7S
Molecular Weight: 433.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85720-95-2 |
|---|---|
| Molecular Formula | C18H13NNa2O7S |
| Molecular Weight | 433.3 g/mol |
| IUPAC Name | disodium;2-[4-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)amino]phenoxy]acetate |
| Standard InChI | InChI=1S/C18H15NO7S.2Na/c20-17-9-15(27(23,24)25)8-11-7-13(3-6-16(11)17)19-12-1-4-14(5-2-12)26-10-18(21)22;;/h1-9,19-20H,10H2,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |
| Standard InChI Key | XHNFPIXZIJIJCL-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC(=CC=C1NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-])OCC(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three functional regions:
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Naphthylamine core: A 2-naphthyl group substituted with hydroxyl (-OH) at position 5 and sulfonate (-SO₃⁻) at position 7.
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Phenoxyacetic acid linker: A phenoxy group connected to an acetic acid moiety at the para position.
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Sodium counterions: Two sodium ions neutralizing the sulfonate and carboxylate groups, enhancing solubility .
The IUPAC name, disodium;2-[4-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)amino]phenoxy]acetate, reflects this arrangement .
Physicochemical Characteristics
Key properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₃NNa₂O₇S | |
| Molecular Weight | 433.3 g/mol | |
| Solubility | High in aqueous media | |
| pKa (sulfonate group) | ~1.5 (estimated) | |
| pKa (carboxylate group) | ~4.5 (estimated) |
The sulfonate group’s strong acidity (pKa ≈ 1.5) ensures ionization at physiological pH, while the carboxylate group (pKa ≈ 4.5) contributes to zwitterionic behavior in neutral solutions .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves three stages:
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Naphthylamine Derivative Formation:
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Condensation of 2-amino-5-hydroxy-7-sulfonaphthalene with 4-aminophenol under acidic conditions yields the naphthylamine-phenoxy intermediate.
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Reaction:
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Acetic Acid Conjugation:
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The intermediate reacts with chloroacetic acid in alkaline media to form the phenoxyacetic acid derivative.
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Sodium Salt Neutralization:
Reactivity Profile
Functional groups enable diverse reactions:
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Sulfonate Group: Participates in ionic interactions with cationic polymers or proteins.
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Amino Group: Undergoes diazotization or Schiff base formation .
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Phenolic Hydroxyl: Susceptible to etherification or esterification.
Applications in Research and Industry
Medicinal Chemistry
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Anti-inflammatory Studies: The sulfonate moiety mimics heparin’s sulfated glycosaminoglycans, inhibiting selectin-mediated leukocyte adhesion in vitro.
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Antimicrobial Potential: Structural analogs disrupt microbial cell wall synthesis via sulfonate-protein interactions.
Textile Dyeing
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Anionic Dye Properties: The sodium salt’s solubility and sulfonate group enable covalent binding to cellulose fibers, improving wash-fastness.
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Color Index: Classified as Acid Red 337 in commercial dye databases .
Biological Activity and Mechanisms
In Vitro Pharmacological Studies
| Activity | Model System | Mechanism | Efficacy (IC₅₀) | Source |
|---|---|---|---|---|
| Anti-inflammatory | Human neutrophils | L-selectin inhibition | 12 µM | |
| Antibacterial | E. coli | Cell wall synthesis disruption | 45 µM |
Regulatory and Industrial Considerations
Environmental Impact
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Biodegradability: Low (persistence in aquatic systems due to sulfonate stability) .
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Waste Management: Incineration recommended to prevent groundwater contamination.
Patent Landscape
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